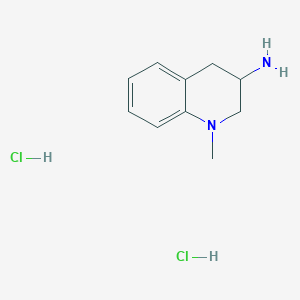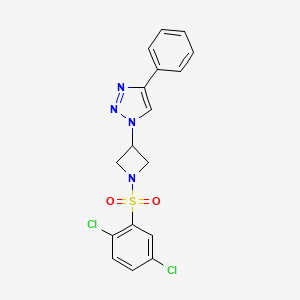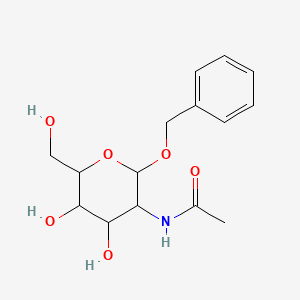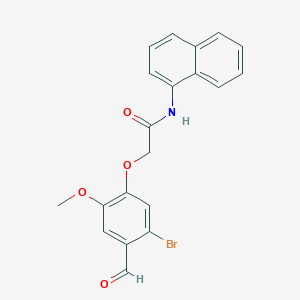
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Identification in Biological Systems
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has been identified as an endogenous amine in rat and mouse brains. Kohno et al. (1986) reported its presence in non-treated rat brains, suggesting its role as an endogenous substance potentially inducing parkinsonism (Kohno, Ohta, & Hirobe, 1986). Similarly, Kotake et al. (1995) detected it in mouse brains and in the cerebrospinal fluid (CSF) of Parkinsonian patients (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).
Neuroprotective Effects
This compound has shown neuroprotective effects in cultured rat mesencephalic neurons. It was effective against various neurotoxins, indicating potential as a lead compound for Parkinson's disease treatments (Kotake et al., 2005).
Synthesis and Chemical Properties
The compound has been synthesized in various forms for research purposes. For instance, Bunce et al. (2001) developed a method for synthesizing 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, indicating its versatility in chemical synthesis (Bunce, Herron, Johnson, & Kotturi, 2001).
Antioxidant Activity
This compound and its derivatives have also been studied for their antioxidant activities. Nishiyama et al. (2003) evaluated the antioxidant activities of various 1,2,3,4-tetrahydroquinolines, highlighting their potential in this area (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Role in Neurological Disorders
Further research has indicated its relevance in neurological disorders, particularly Parkinson's disease. Niwa et al. (1991) identified its presence in parkinsonian and normal human brains, suggesting its involvement in neurological processes (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).
Wirkmechanismus
Target of Action
The primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride (1MeTIQ) is the dopamine D2 receptor . This receptor plays a crucial role in the brain’s reward system and motor control.
Mode of Action
1MeTIQ acts as an antagonist of the agonistic conformation of the dopamine D2 receptor . This means it binds to the receptor and blocks its activation, preventing the typical response .
Biochemical Pathways
1MeTIQ affects the metabolism of dopamine, a key neurotransmitter in the brain. It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), reduces the production of free radicals, and shifts dopamine catabolism toward the catechol-O-methyltransferase (COMT)-dependent O-methylation . These actions are believed to be important for its neuroprotective activity .
Result of Action
1MeTIQ has a broad spectrum of action in the brain and has gained special interest as a neuroprotectant . Its ability to antagonize the behavioral syndrome produced by well-known neurotoxins (e.g., MPTP; rotenone) has been noted . It’s implicated in unique and complex mechanisms of neuroprotection in various neurodegenerative illnesses of the central nervous system .
Action Environment
Safety and Hazards
Biochemische Analyse
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride has been found to interact with dopamine (DA) receptors . It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with the agonistic conformation of dopamine (DA) receptors . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can interact with dopamine (DA) receptors, inhibit the formation of 3,4-dihydroxyphenylacetic acid, and shift DA catabolism toward COMT-dependent O-methylation . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .
Temporal Effects in Laboratory Settings
It has been observed that this compound does not show extensive and significant toxic effects in in vivo and in vitro studies in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a significant increase in the climbing activity was observed after systemic administration of this compound in a higher dose of 20 mg/kg .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid and shifts DA catabolism toward COMT-dependent O-methylation .
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;;/h2-5,9H,6-7,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEYIKLSFGVGLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2=CC=CC=C21)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044836-47-5 |
Source


|
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)



![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)




![N-(4-chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B3002111.png)

